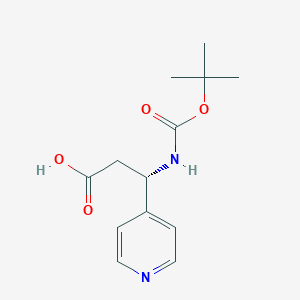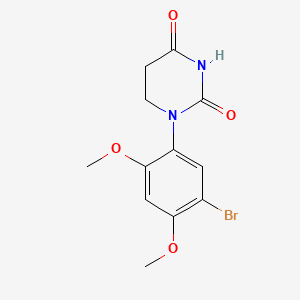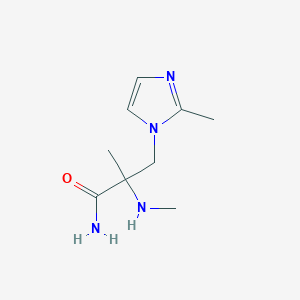![molecular formula C7H5BrClN3O2 B13486446 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is a heterocyclic compound that features a fused imidazo-pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-aminopyridines and α-bromoketones, which undergo a tandem cyclization and bromination reaction . The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Cyclization Reactions: The imidazo-pyrazine ring system can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as TBHP for oxidative cyclization.
Solvents: Ethyl acetate, toluene, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyrazine derivatives .
Aplicaciones Científicas De Investigación
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of imidazo-pyrazine derivatives.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar fused ring system and exhibit a range of biological activities, including anti-inflammatory and antiviral properties.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds also feature a fused ring system and are known for their anticancer and neuroprotective activities.
Uniqueness
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized to create a variety of derivatives with potential biological activity .
Propiedades
Fórmula molecular |
C7H5BrClN3O2 |
|---|---|
Peso molecular |
278.49 g/mol |
Nombre IUPAC |
3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H4BrN3O2.ClH/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6;/h1-3H,(H,12,13);1H |
Clave InChI |
WITNAEZJUDIEEX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C=C(N=CC2=N1)C(=O)O)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


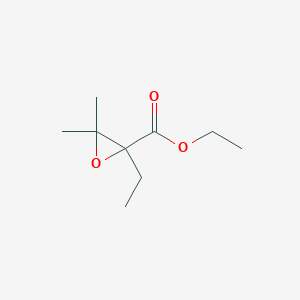
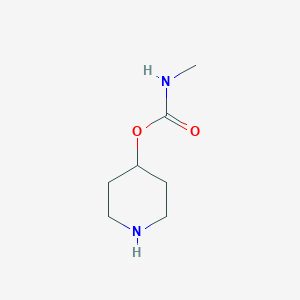
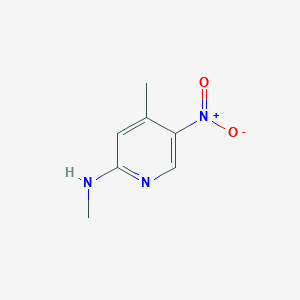
![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)

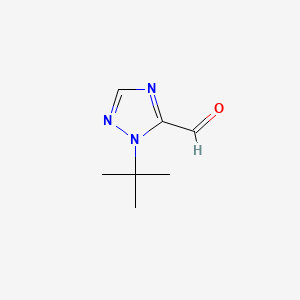

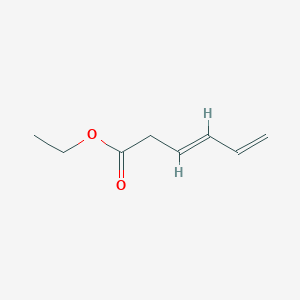
![6,6-Dimethylspiro[2.5]octane-1-carboxylic acid](/img/structure/B13486416.png)
